3-METHYL-4-(N-METHYLMETHANESULFONAMIDO)-N-(2-PHENYLETHYL)BENZAMIDE
Overview
Description
3-METHYL-4-(N-METHYLMETHANESULFONAMIDO)-N-(2-PHENYLETHYL)BENZAMIDE is a synthetic organic compound that belongs to the class of benzamides Benzamides are known for their diverse applications in medicinal chemistry, particularly as antipsychotic and antiemetic agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-METHYL-4-(N-METHYLMETHANESULFONAMIDO)-N-(2-PHENYLETHYL)BENZAMIDE typically involves multi-step organic reactions. A common synthetic route may include:
Nitration: Introduction of a nitro group to the benzene ring.
Reduction: Conversion of the nitro group to an amine.
Acylation: Formation of the benzamide structure.
Sulfonation: Introduction of the methanesulfonamido group.
Alkylation: Addition of the phenylethyl group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic steps to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group.
Reduction: Reduction reactions could target the sulfonamido group.
Substitution: Electrophilic or nucleophilic substitution reactions may occur at the benzene ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution Reagents: Halogens, alkyl halides, and strong bases or acids.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.
Scientific Research Applications
3-METHYL-4-(N-METHYLMETHANESULFONAMIDO)-N-(2-PHENYLETHYL)BENZAMIDE could have several applications:
Chemistry: As an intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions or as a ligand in receptor binding studies.
Medicine: Possible applications as a pharmaceutical agent, particularly in targeting specific receptors or enzymes.
Industry: Use in the development of new materials or as a chemical reagent.
Mechanism of Action
The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with specific receptors or enzymes, altering their activity. The molecular targets could include neurotransmitter receptors, enzymes involved in metabolic pathways, or other proteins.
Comparison with Similar Compounds
Similar Compounds
4-(N-METHYLMETHANESULFONAMIDO)BENZAMIDE: Lacks the methyl and phenylethyl groups.
N-(2-PHENYLETHYL)BENZAMIDE: Lacks the sulfonamido group.
3-METHYL-4-AMINOBENZAMIDE: Lacks the sulfonamido and phenylethyl groups.
Uniqueness
3-METHYL-4-(N-METHYLMETHANESULFONAMIDO)-N-(2-PHENYLETHYL)BENZAMIDE’s unique combination of functional groups may confer specific properties, such as increased binding affinity to certain receptors or enhanced stability under physiological conditions.
Properties
IUPAC Name |
3-methyl-4-[methyl(methylsulfonyl)amino]-N-(2-phenylethyl)benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-14-13-16(9-10-17(14)20(2)24(3,22)23)18(21)19-12-11-15-7-5-4-6-8-15/h4-10,13H,11-12H2,1-3H3,(H,19,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRDLZWXXDDPEDE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NCCC2=CC=CC=C2)N(C)S(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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